1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound that features a benzodiazole ring, an azetidine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodiazole ring through a cyclization reaction, followed by the introduction of the azetidine ring via a nucleophilic substitution reaction. The trifluoromethylphenyl group is then attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of compounds.
Scientific Research Applications
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-phenylpropan-1-one: Similar structure but lacks the trifluoromethyl group.
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-methylphenyl]propan-1-one: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c21-20(22,23)15-8-5-14(6-9-15)7-10-19(27)25-11-16(12-25)26-13-24-17-3-1-2-4-18(17)26/h1-6,8-9,13,16H,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKYFTLQIRGQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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